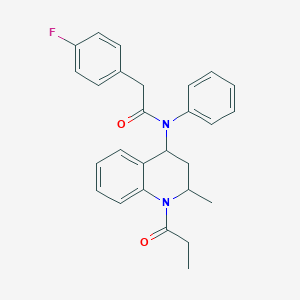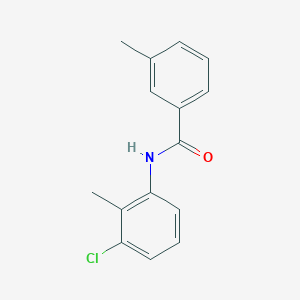
N-(3-chloro-2-methylphenyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-3-methylbenzamide, also known as CM156, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of benzamides and has been found to possess a range of biological activities. In
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-methylbenzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These enzymes are known to play a role in inflammation and cancer. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that play a role in cancer invasion and metastasis. In addition, this compound has been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-chloro-2-methylphenyl)-3-methylbenzamide is its potential use as a therapeutic agent for the treatment of cancer and inflammation. However, there are also limitations to its use in lab experiments. This compound is a synthetic compound and its synthesis can be complex and time-consuming. In addition, its potential toxicity and side effects need to be carefully evaluated.
Orientations Futures
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-3-methylbenzamide. One direction is to further explore its mechanism of action and identify its molecular targets. Another direction is to evaluate its potential use as a therapeutic agent in animal models and clinical trials. In addition, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in future research.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-3-methylbenzamide involves the reaction between 3-chloro-2-methyl aniline and 3-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in anhydrous conditions and the product is purified by column chromatography.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-3-methylbenzamide has been extensively studied for its potential use as a therapeutic agent. It has been found to possess a range of biological activities including anti-inflammatory, anti-tumor, and anti-angiogenic effects. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. It has been studied in various cancer cell lines including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-5-3-6-12(9-10)15(18)17-14-8-4-7-13(16)11(14)2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHWEYSDJAAVCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


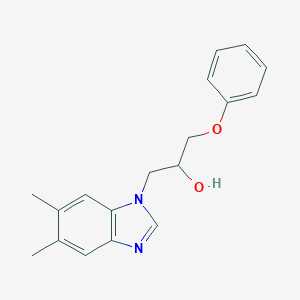
![1-[(4-Fluorophenyl)acetyl]-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline](/img/structure/B401034.png)
![3-nitro-N-[phenyl(pyridin-2-yl)methyl]benzamide](/img/structure/B401035.png)
![N-[4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide](/img/structure/B401036.png)

![Bis(2-ethoxyethyl) tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate](/img/structure/B401038.png)
![5-(3,4-dichlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B401039.png)

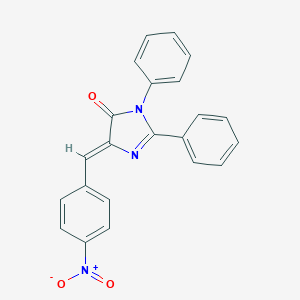
![5-[(4-fluorophenyl)acetyl]-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B401044.png)
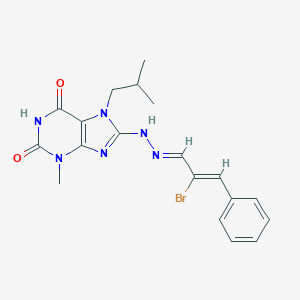
![2'-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B401054.png)
